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Introduction

The Vitaceae family, which includes the common grapevine (Vitis vinifera), is a rich source of a
diverse class of polyphenolic compounds known as oligostilbenes. These compounds are
phytoalexins, produced by plants in response to biotic and abiotic stresses. Oligostilbenes are
polymers of resveratrol and exhibit a wide range of complex structures and significant biological
activities. Among these, Ampelopsin G, more commonly known as Dihydromyricetin (DHM),
stands out for its potent pharmacological properties, including anti-inflammatory, antioxidant,
and anti-cancer effects.[1] This technical guide provides an in-depth overview of Ampelopsin
G and other oligostilbenes found in Vitaceae, focusing on quantitative data, key signaling
pathways, and detailed experimental protocols for their study, tailored for researchers and drug
development professionals.

Chemical Diversity of Oligostilbenes in Vitaceae

The Vitaceae family is a prolific source of stilbenoids, with over 60 distinct compounds
identified in Vitis vinifera alone. These range from the monomer resveratrol to complex dimers,
trimers, and tetramers. Besides Ampelopsin G (Dihydromyricetin), a flavanonol, other notable
oligostilbenes isolated from various Vitis and Ampelopsis species include:

e Ampelopsin A, B, C, D, E, H[2]

e (+)-e-viniferin (a resveratrol dimer)
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e Vitisin A, B, and D
e Hopeaphenol
e Heyneanol A

This structural diversity contributes to a wide spectrum of biological activities and presents
numerous opportunities for natural product-based drug discovery.

Quantitative Data

The following tables summarize key quantitative data related to the biological activity and
distribution of Ampelopsin G and other stilbenes.

Table 1: In Vitro Cytotoxicity (ICso) of Ampelopsin
(Dihydromyricetin)

The half-maximal inhibitory concentration (ICso) is a measure of the potency of a substance in
inhibiting a specific biological or biochemical function.[3]

Cell Line Cancer Type ICs0 (M) Citation
HTB-26 Breast Cancer 10-50 [4]
PC-3 Pancreatic Cancer 10-50 [4]
HepG2 Hepa.ltocellular 10 - 50
Carcinoma
HCT116 Colorectal Cancer 22.4
MDA-MB-231 Breast Cancer 104.8
BT-549 Breast Cancer 150.2
471 Breast Cancer 143.6

Note: ICso values can vary significantly based on the assay method (e.g., MTT, WST-8, RTCA)
and incubation time.
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Table 2: Pharmacokinetic Parameters of Ampelopsin
(Dihydromyricetin) in Rats

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism,
and excretion of a compound.

Absolut
. AUCo-t e
Adminis Cmax . . o
. Dose tmax (h) ta/2 (h) (ng-h/im  Bioavail Citation
tration (ng/mL) .
L) ability
(%)
Intraveno 165.67 205+ 410.73 £
2 mg/kg -
us 16.35 0.52 78.12
21.63 £ 3.70 £ 164.97 +
Oral 20 mg/kg 2.67 4.02
3.62 0.99 41.76

Cmax: Maximum plasma concentration; tmax: Time to reach Cmax; t1/2: Half-life; AUCo-t: Area
under the concentration-time curve. These results indicate that Dihydromyricetin has poor oral
bioavailability.

Table 3: Concentration of Stilbenes in Grape Cane (Vitis
vinifera L.)

This table shows the yield of different stilbenes from grape cane using an optimized
accelerated solvent extraction (ASE) method with methanol.

Concentration (pg/g dry

Compound . Citation
weight)

trans-Resveratrol 6030 = 680

trans-g-viniferin 2260 + 90

r2-viniferin 51040

Total Stilbenes ~8500 il
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Biological Activity and Key Signaling Pathways

Ampelopsin has been shown to modulate a wide range of signaling pathways, primarily in the
context of cancer therapy. Its ability to interact with multiple nodes within these complex
networks underscores its potential as a multi-target therapeutic agent.

Inhibition of the AKT/ImTOR Pathway

The PI3K/AKT/mTOR pathway is a critical regulator of cell proliferation, growth, and survival,
and its dysregulation is common in many cancers. Ampelopsin has been shown to suppress
this pathway by reducing the phosphorylation of key downstream effectors. In breast cancer
cells (MCF-7 and MDA-MB-231), Ampelopsin dose- and time-dependently decreased the levels
of phosphorylated AKT (p-AKT), phosphorylated mTOR (p-mTOR), and phosphorylated
p70S6K (p-p70S6K), a downstream target of mTORCL1.
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Ampelopsin G inhibits the pro-survival AKT/mTOR signaling pathway.

Restoration of TRAIL-Mediated Apoptosis

Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) is a cytokine that can
selectively induce apoptosis in cancer cells by binding to its death receptors, DR4 and DR5.
Many cancer cells, however, develop resistance to TRAIL. Ampelopsin has been found to
sensitize cancer cells to TRAIL-mediated apoptosis. It achieves this by upregulating the
expression of both TRAIL and its receptor DR5. This increased expression enhances the
activation of the extrinsic apoptosis pathway, leading to caspase-8 activation, subsequent
caspase-3 activation, and programmed cell death.

Click to download full resolution via product page

Ampelopsin G promotes apoptosis by upregulating TRAIL and its receptor DR5.

Downregulation of EGFR/ERK Signaling
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The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon
activation, triggers downstream pathways like the RAS/RAF/MEK/ERK (MAPK) cascade,
promoting cell proliferation and survival. Overexpression or mutation of EGFR is a hallmark of
many cancers. Ampelopsin can inhibit this pathway by directly downregulating the expression
of EGFR. This leads to reduced phosphorylation and activation of ERK, which in turn
suppresses downstream targets involved in cell cycle progression (e.g., Cyclin B1) and
promotes pro-apoptotic proteins (e.g., Bax).

Inhibits

Cyclin B1

Cell Proliferation

Click to download full resolution via product page
Ampelopsin G inhibits proliferation by downregulating the EGFR/ERK pathway.

Experimental Protocols

Detailed and reproducible methodologies are critical for the scientific investigation of natural
products. This section provides protocols for the extraction, quantification, and biological
evaluation of oligostilbenes.
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Extraction and Isolation of Oligostilbenes from Vitaceae

This protocol is a generalized procedure for the extraction and purification of oligostilbenes
from plant material, such as grape canes or roots.

o ion
(€.g., Methanol or Acetone,
Room Temp or Heated)

4. Filtration
(Remove Solid Residue)

5. Evaporation
(Rotary Evaporator)

6. Liquid-Liquid Partitioning
(.0., Ethyl Acetate/Water)

7. Column Chromatography
(Silica Gel or Macroporous Resin)

8. Preparative HPLC
(Reversed-Phase C18)

Isolated Oligostilbenes

Click to download full resolution via product page

General workflow for extraction and isolation of oligostilbenes.

Methodology:

e Sample Preparation:

o Collect fresh plant material (e.g., stems, roots, leaves of Vitis or Ampelopsis species).

o Wash the material to remove dirt and debris. Dry it in a shaded, well-ventilated area or in
an oven at 40-50°C.
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o Grind the dried material into a fine powder using a mechanical mill.

o Extraction:

o Macerate the plant powder in a suitable solvent (methanol and acetone are commonly
used) at a solid-to-liquid ratio of 1:10 to 1:20 (w/v).

o Perform the extraction at room temperature with agitation for 24-48 hours. Alternatively,
use heated reflux or accelerated solvent extraction (ASE) to improve efficiency.

o Repeat the extraction process 2-3 times with fresh solvent to ensure maximum yield.
« Filtration and Concentration:
o Combine the liquid extracts and filter through filter paper to remove solid plant material.

o Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature
below 50°C to obtain the crude extract.

o Purification:

o Liquid-Liquid Partitioning: Dissolve the crude extract in a water/methanol mixture and
partition it against a non-polar solvent (e.g., n-hexane) to remove lipids and chlorophyll.
Then, partition the aqueous layer against a solvent of intermediate polarity, like ethyl
acetate, which will extract many oligostilbenes.

o Column Chromatography: Subject the ethyl acetate fraction to column chromatography
using silica gel or a macroporous resin (e.g., HP-20). Elute with a gradient of solvents,
such as hexane-ethyl acetate or methanol-water, to separate compounds based on
polarity.

o Preparative HPLC: Collect fractions containing oligostilbenes (monitored by TLC) and
subject them to further purification using a preparative or semi-preparative HPLC system
with a C18 column.

o Isolated compounds can be identified using spectroscopic methods (NMR, MS).
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Quantification of Ampelopsin (Dihydromyricetin) by
HPLC

This protocol provides a validated method for the quantitative analysis of Ampelopsin (DHM) in

plasma or plant extracts.

Methodology:

e |nstrumentation and Conditions:

o

HPLC System: An HPLC system equipped with a UV-Vis or DAD detector.
Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 pm).

Mobile Phase: A gradient or isocratic mixture of an aqueous acidic solution (e.g., 0.04-
0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). A
common ratio is 65:35 (v/v) aqueous:methanol.

Flow Rate: 1.0 mL/min.
Detection Wavelength: 290 nm (the absorption maximum for DHM).
Column Temperature: 30-40°C.

Injection Volume: 10-20 pL.

» Standard and Sample Preparation:

o

Standard Stock Solution: Accurately weigh ~10 mg of pure DHM standard and dissolve it
in 10 mL of methanol to create a 1 mg/mL stock solution.

Calibration Curve: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100
pg/mL) by serially diluting the stock solution with the mobile phase.

Sample Preparation (Plant Extract): Accurately weigh the dried extract, dissolve it in
methanol, sonicate for 15 minutes to ensure complete dissolution, and filter through a 0.45
pum syringe filter into an HPLC vial.
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o Sample Preparation (Plasma): To 100 pL of plasma, add an internal standard and
precipitate proteins by adding 200 pL of acetonitrile. Vortex vigorously, then centrifuge at
>12,000 rpm for 10 minutes. Collect the supernatant, evaporate to dryness, and
reconstitute in the mobile phase before filtering into an HPLC vial.

e Analysis and Quantification:

o Inject the standard solutions to generate a calibration curve by plotting peak area against
concentration (R? should be >0.999).

o Inject the prepared samples.

o Determine the concentration of DHM in the samples by comparing their peak areas to the
linear regression equation derived from the calibration curve.

Cell Viability (MTT) Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which
serves as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:
o Cell Seeding:
o Culture the desired cancer cell line to ~80% confluency.

o Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000
cells/well in 100 pL of complete culture medium.

o Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell
attachment.

e Compound Treatment:

o Prepare a stock solution of Ampelopsin in DMSO. Create serial dilutions in culture medium
to achieve the desired final concentrations. Ensure the final DMSO concentration in the
wells is non-toxic (<0.5%).
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o Remove the old medium from the wells and add 100 pL of medium containing the different
concentrations of Ampelopsin. Include vehicle control (DMSO) and untreated control wells.

o Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

e MTT Addition and Incubation:

o Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium
bromide) in sterile PBS.

o Add 10-20 pL of the MTT solution to each well (final concentration ~0.5 mg/mL).

o Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active
mitochondrial dehydrogenases will reduce the yellow MTT to insoluble purple formazan
crystals.

¢ Solubilization and Measurement:

o Carefully aspirate the medium containing MTT from each well without disturbing the
formazan crystals.

o Add 100-150 pL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01
M HCI) to each well to dissolve the crystals.

o Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

o Measure the absorbance of the solution in each well using a microplate reader at a
wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract
background absorbance.

e Data Analysis:

o Calculate the percentage of cell viability for each concentration relative to the untreated
control.

o Plot the percentage of viability against the log of the compound concentration and use
non-linear regression to calculate the ICso value.
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Western Blot Analysis of Protein Phosphorylation

Western blotting is used to detect specific proteins in a sample and is a key technique for
analyzing the activation state of signaling pathways (e.g., by detecting phosphorylated
proteins).

Methodology:

o Cell Lysis and Protein Quantification:

[e]

Culture and treat cells with Ampelopsin as described for the MTT assay.

o

After treatment, wash cells with ice-cold PBS and lyse them on ice using RIPA buffer
supplemented with protease and phosphatase inhibitors.

o

Scrape the cells, collect the lysate, and centrifuge at 4°C to pellet cell debris.

[¢]

Determine the protein concentration of the supernatant using a BCA or Bradford assay.
e SDS-PAGE and Electrotransfer:
o Denature 20-40 g of protein per sample by boiling in Laemmli sample buffer.

o Load the samples onto an SDS-polyacrylamide gel and separate the proteins by
electrophoresis.

o Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane via
electroblotting.

e Immunoblotting:

o Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat
milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-
specific antibody binding.

o Incubate the membrane with a primary antibody specific to the target protein (e.g.,
phospho-AKT, total-AKT) overnight at 4°C with gentle agitation. Dilute the antibody in
blocking buffer as per the manufacturer's recommendation.
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o Wash the membrane three times for 5-10 minutes each with TBST.

o Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary
antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

o Wash the membrane again three times with TBST.

o Detection:

o Incubate the membrane with an enhanced chemiluminescence (ECL) substrate for 1-5
minutes.

o Capture the chemiluminescent signal using X-ray film or a digital imaging system.
 Stripping and Re-probing (Control):

o To confirm equal protein loading, the membrane can be stripped of the phospho-specific
antibodies using a stripping buffer and then re-probed with an antibody against the total
(non-phosphorylated) form of the protein or a housekeeping protein like GAPDH or 3-
actin.

Conclusion and Future Perspectives

Ampelopsin G and other oligostilbenes from the Vitaceae family represent a compelling class
of natural products with significant therapeutic potential, particularly in oncology. Their ability to
modulate multiple critical signaling pathways provides a basis for their anti-proliferative and
pro-apoptotic effects. However, challenges such as the poor oral bioavailability of compounds
like Ampelopsin G must be addressed. Future research should focus on the discovery and
characterization of novel oligostilbenes from unexplored Vitaceae species, the elucidation of
their precise molecular mechanisms, and the development of drug delivery systems or
medicinal chemistry approaches to improve their pharmacokinetic profiles. The detailed
protocols and quantitative data presented in this guide serve as a valuable resource for
researchers dedicated to advancing these compounds from the laboratory to clinical
applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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